pGlu-Ser-Leu-Arg-Trp-NH2
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Overview
Description
Antho-rwamide I is a neuropeptide isolated from the sea anemone Anthopleura elegantissima. It is known for its resistance to nonspecific aminopeptidases, which increases the stability of the peptide after neuronal release . This compound has been studied for its effects on slow muscles in sea anemones, where it induces slow contractions .
Preparation Methods
Antho-rwamide I can be isolated from the sea anemone Anthopleura elegantissima . The synthetic route involves the use of solid-phase peptide synthesis (SPPS), a common method for producing peptides. The reaction conditions typically include the use of protected amino acids, coupling reagents, and a solid support resin. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Antho-rwamide I undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antho-rwamide I has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its role in neuromuscular signaling in sea anemones.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurobiology.
Industry: It is used in the development of peptide-based drugs and other biotechnological applications
Mechanism of Action
Antho-rwamide I exerts its effects by acting directly on endodermal muscles in sea anemones. It induces slow contractions without exciting electrical activity in known conducting systems, suggesting that it may act directly on the muscle . The molecular targets and pathways involved include specific receptors on the muscle cells that respond to the peptide, leading to muscle contraction .
Comparison with Similar Compounds
Antho-rwamide I is similar to other anthozoan neuropeptides such as Antho-rwamide II and Antho-RFamide. it is unique in its specific amino acid sequence and its resistance to nonspecific aminopeptidases . This resistance increases its stability after neuronal release, making it more effective in its biological role .
Similar compounds include:
Antho-rwamide II: Another neuropeptide from sea anemones with a slightly different amino acid sequence.
Antho-RFamide: A neuropeptide that also induces muscle contractions but has different effects on conducting systems.
Biological Activity
pGlu-Ser-Leu-Arg-Trp-NH2, also known as a derivative of Gonadotropin-Releasing Hormone (GnRH), is a peptide that plays a crucial role in the regulation of reproductive hormone release. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of this compound
This peptide is characterized by its unique sequence, which includes pyroglutamic acid (pGlu) at the N-terminus. It is a modified form of the natural GnRH, which is essential for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The structural modifications enhance its stability and biological potency compared to native GnRH.
The primary mechanism through which this compound exerts its effects involves binding to GnRH receptors (GnRHR) on pituitary cells. This interaction triggers a cascade of intracellular signaling pathways, predominantly involving:
- Activation of Protein Kinase C (PKC) : This leads to the mobilization of calcium ions and subsequent secretion of gonadotropins.
- Inositol Phosphate Pathway : Cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) generates inositol trisphosphate (IP3) and diacylglycerol (DAG), further activating PKC and downstream signaling pathways such as MAPK/ERK .
Hormonal Regulation
Research indicates that this compound effectively stimulates LH and FSH secretion in various animal models. Its potency can be attributed to its enhanced receptor affinity compared to other GnRH analogs. For instance, studies have shown that modifications at the N-terminal can significantly increase binding affinity and biological activity .
Antimicrobial Properties
Emerging studies suggest that certain analogs of GnRH, including this compound, may possess antimicrobial properties. This is particularly relevant in the context of developing novel antimicrobial peptides (AMPs). The structural characteristics that confer hormonal activity may also contribute to antimicrobial efficacy by disrupting bacterial membranes .
Case Studies and Research Findings
- GnRH Analog Studies : In a comparative study analyzing various GnRH analogs, this compound demonstrated superior efficacy in stimulating gonadotropin release in vitro. The study highlighted the importance of specific amino acid substitutions in enhancing biological activity .
- Antimicrobial Activity Assessment : A recent investigation into the antimicrobial properties of several peptide sequences found that modifications similar to those in this compound resulted in peptides with significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential dual functionality as both a hormone regulator and an antimicrobial agent .
- Clinical Implications : The potential application of this compound in treating reproductive disorders has been explored. Its ability to modulate gonadotropin levels could be beneficial in conditions such as hypogonadism or infertility .
Data Tables
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALSSAZDWAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N10O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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